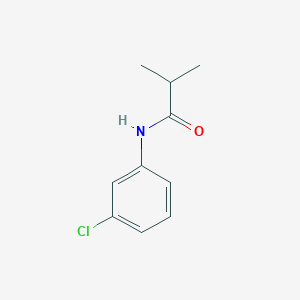

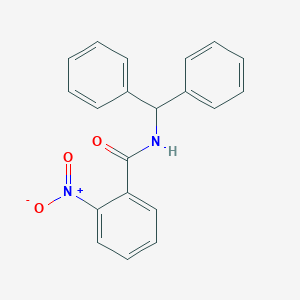

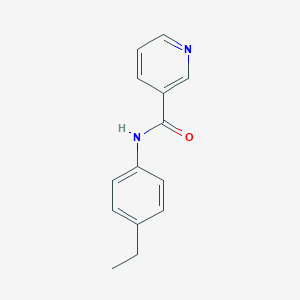

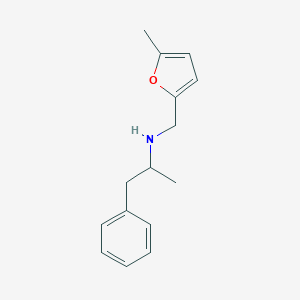

![molecular formula C9H10N2O5 B187542 {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid CAS No. 313260-20-7](/img/structure/B187542.png)

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound is involved in various chemical synthesis processes and exhibits reactivity under certain conditions. For instance, studies have explored the formation and behavior of furan derivatives under different conditions, such as the formation of furan and methylfuran in model systems based on sugars and amino acids, indicating pathways involving reactive C(2) and/or C(3) fragments (Limacher et al., 2008). Similarly, the synthesis of sugar-based enones and their transformation into highly substituted furan derivatives have been studied, showing potential for further chemical applications (Hussain et al., 2019).

Receptor Binding and Pharmacological Potential

Certain derivatives of the compound have been identified for their potential in pharmacological applications. For example, cyclic oligopeptide-based derivatives of furan amino acids have been developed as receptors for carboxylate binding, demonstrating significant association constants, which implies potential in drug design and other biochemical applications (Chakraborty et al., 2002).

Catalytic and Synthetic Applications

Research has shown that derivatives of furan can be utilized in catalytic processes and synthetic chemistry. For example, the use of chromium-exchanged dodecatungstophosphoric acid in the Friedel-Crafts acylation of furan has been explored, emphasizing the potential of such compounds in green and clean chemical processes (Desai & Yadav, 2021).

Biochemical Studies

The compound and its derivatives have also been subject to biochemical studies. An analysis of blood serum biochemical parameters during treatment with a derivative of the compound showed significant changes in various biochemical markers, suggesting potential applications in medical and biochemical research (Danilchenko, 2017).

Mechanism of Action

Target of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, some furan derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .

Mode of Action

Furan derivatives have been shown to inhibit fih-1, which results in the activation of hypoxia-inducible factor-α (hif-α) . HIF-α is a major transcription factor that orchestrates the cellular response to hypoxic conditions, leading to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of fih-1 and the subsequent activation of hif-α can affect a variety of biochemical pathways related to cellular response to hypoxia .

Pharmacokinetics

The pharmacokinetics of furan derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins, protecting cells during exposure to hypoxic conditions .

Action Environment

The synthesis and action of furan derivatives can be influenced by various factors, including the type of catalyst used and the reaction conditions .

properties

IUPAC Name |

2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDHYMZKWNAQLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364571 |

Source

|

| Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313260-20-7 |

Source

|

| Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.